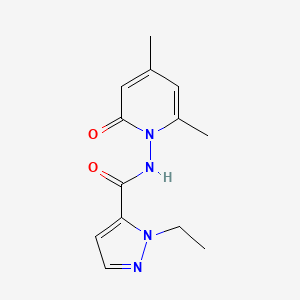![molecular formula C19H20O3 B10944634 (2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10944634.png)
(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-1-シクロプロピル-3-{5-[(3,5-ジメチルフェノキシ)メチル]フラン-2-イル}プロプ-2-エン-1-オンは、シクロプロピル基、フラン環、およびフェノキシ基を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
(2Z)-1-シクロプロピル-3-{5-[(3,5-ジメチルフェノキシ)メチル]フラン-2-イル}プロプ-2-エン-1-オンの合成は、一般的に容易に入手可能な出発物質から始まる複数の工程を伴います。一般的な合成経路には、次の工程が含まれます。
シクロプロピル基の形成: これは、ジアゾメタンなどの試薬を用いたアルケンのシクロプロパン化によって達成できます。
フラン環の合成: フラン環は、1,4-ジカルボニル化合物の環化を伴うPaal-Knorr合成によって合成できます。
フェノキシ基の付加: この工程では、ハロゲン化フラン誘導体を3,5-ジメチルフェノールで求核置換反応を行います。
最終的なカップリング反応: 最後の工程では、塩基性条件下でシクロプロピル誘導体とフラン誘導体をカップリングさせて目的の化合物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応解析
反応の種類
(2Z)-1-シクロプロピル-3-{5-[(3,5-ジメチルフェノキシ)メチル]フラン-2-イル}プロプ-2-エン-1-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化させることができ、カルボン酸またはケトンを生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、アルコールまたはアルカンを生成します。
置換: 求核置換反応は、フェノキシ基で起こることができ、アミンまたはチオールなどの求核試薬がフェノキシ基を置換します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 炭素担持パラジウム (Pd/C) を用いた水素ガス (H2)
置換: 塩基性条件下でのアミン、チオール、またはその他の求核試薬
主要な生成物
酸化: カルボン酸、ケトン
還元: アルコール、アルカン
置換: アミノ誘導体またはチオ誘導体
科学研究への応用
(2Z)-1-シクロプロピル-3-{5-[(3,5-ジメチルフェノキシ)メチル]フラン-2-イル}プロプ-2-エン-1-オンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの生物活性化合物としての可能性が調査されています。
医学: 抗炎症作用や鎮痛作用などの治療効果の可能性が探求されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-CYCLOPROPYL-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multiple steps. One common route includes the reaction of 3,5-dimethylphenol with an appropriate furan derivative under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclopropanation and propenone formation, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(Z)-1-CYCLOPROPYL-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-CYCLOPROPYL-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (Z)-1-CYCLOPROPYL-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is explored for its potential as a drug candidate. Its unique structural features may contribute to its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
作用機序
(2Z)-1-シクロプロピル-3-{5-[(3,5-ジメチルフェノキシ)メチル]フラン-2-イル}プロプ-2-エン-1-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、次のように作用する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面の受容体の活性を調節し、細胞シグナル伝達の変化を引き起こします。
遺伝子発現の変化: さまざまな生物学的プロセスに関与する遺伝子の転写に影響を与えます。
類似化合物との比較
Similar Compounds
- 5-(3,5-Dimethylphenoxy)methyl-2-oxazolidinone
- (Z)-2-(3,5-Dimethylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide
- 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil)
Uniqueness
Compared to similar compounds, (Z)-1-CYCLOPROPYL-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE stands out due to its unique combination of structural features, including the cyclopropyl group and the furan ring
特性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(Z)-1-cyclopropyl-3-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H20O3/c1-13-9-14(2)11-18(10-13)21-12-17-6-5-16(22-17)7-8-19(20)15-3-4-15/h5-11,15H,3-4,12H2,1-2H3/b8-7- |
InChIキー |
ZBAXEZXYMMUXOK-FPLPWBNLSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)/C=C\C(=O)C3CC3)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=CC(=O)C3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10944559.png)
![3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B10944572.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10944590.png)
![{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944597.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944604.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B10944612.png)
![(5E)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944616.png)
![3-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10944624.png)
![N-(2-cyanophenyl)-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10944629.png)
![N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10944635.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10944638.png)
![(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B10944643.png)
